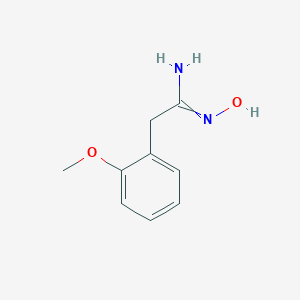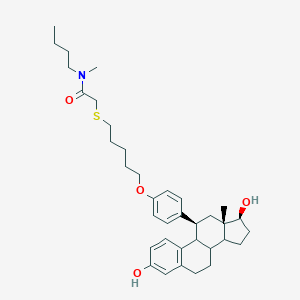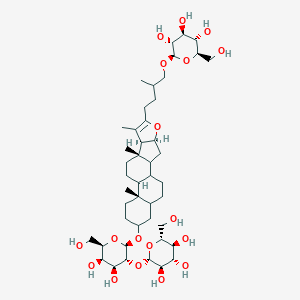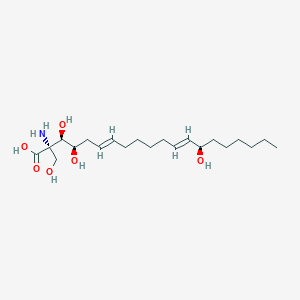![molecular formula C26H26ClN3O3 B238192 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as CPCA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of several protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3). CPCA has a unique chemical structure that makes it an attractive candidate for drug development and research.
Mécanisme D'action
CPCA acts as a competitive inhibitor of protein kinases by binding to the ATP-binding pocket of the kinase domain. It prevents the phosphorylation of target proteins by blocking the transfer of phosphate groups from ATP to the target protein. CPCA has been shown to have a high affinity for 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and GSK3, making it a potent inhibitor of these kinases.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells. CPCA has also been shown to regulate glucose metabolism and insulin signaling in animal models. In addition, CPCA has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high affinity for its target proteins, making it a potent inhibitor. However, CPCA also has some limitations. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on CPCA. One area of interest is the development of new cancer therapies based on the inhibition of 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and other protein kinases. CPCA and other kinase inhibitors may also have potential for the treatment of inflammatory diseases and metabolic disorders. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of CPCA and to optimize its use in experimental settings.
Méthodes De Synthèse
The synthesis of CPCA involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-(4-methylbenzoyl)-1-piperazinecarboxylic acid, which is then coupled with 4-chloro-2-nitrophenol to form 4-(4-methylbenzoyl)-1-(4-chloro-2-nitrophenoxy)piperazine. The intermediate compound is then coupled with 2-chloro-N-(4-(4-(dimethylamino)phenyl)phenyl)acetamide to form the final product, CPCA.
Applications De Recherche Scientifique
CPCA has been used extensively in scientific research as a tool to study the function of protein kinases. It has been shown to inhibit 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, GSK3, and other kinases involved in cell cycle regulation and signaling pathways. CPCA has been used to study the role of 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in cancer cell proliferation and the development of new cancer therapies. It has also been used to study the role of GSK3 in the regulation of insulin signaling and glucose metabolism.
Propriétés
Nom du produit |
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
Formule moléculaire |
C26H26ClN3O3 |
Poids moléculaire |
464 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-19-6-8-20(9-7-19)26(32)30-16-14-29(15-17-30)22-12-10-21(11-13-22)28-25(31)18-33-24-5-3-2-4-23(24)27/h2-13H,14-18H2,1H3,(H,28,31) |
Clé InChI |
GOKJEFBYSJADTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)


![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)



![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)